Product packaging for 6-(tert-Butyl)pyridin-3-ol(Cat. No.:CAS No. 68692-50-2)

6-(tert-Butyl)pyridin-3-ol

Cat. No.: B1290352
CAS No.: 68692-50-2
M. Wt: 151.21 g/mol
InChI Key: CARZUVRDJVVQOG-UHFFFAOYSA-N
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Description

6-(tert-Butyl)pyridin-3-ol (CAS 68692-50-2) is a chemical compound with the molecular formula C9H13NO. It is supplied with a purity of 95% and is intended for research purposes . As a tert-butyl substituted pyridinol, this compound belongs to a class of organic molecules that are valuable intermediates and building blocks in synthetic organic chemistry. The steric and electronic properties imparted by the tert-butyl group can influence the compound's reactivity and physical characteristics, making it a point of interest in the development of novel synthetic pathways . Substituted pyridines and pyridinols are fundamental structures in medicinal chemistry and materials science, often serving as key precursors for the synthesis of more complex molecules, including ligands for catalysts and pharmaceutical agents . For instance, structurally related compounds, such as thienopyridine derivatives, demonstrate significant applications in pharmaceutical research . The specific research applications and mechanism of action for this compound are areas for ongoing investigation by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1290352 6-(tert-Butyl)pyridin-3-ol CAS No. 68692-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZUVRDJVVQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68692-50-2
Record name 6-tert-butylpyridin-3-ol
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Synthetic Methodologies and Strategies for 6 Tert Butyl Pyridin 3 Ol

Direct Synthesis Approaches

Direct approaches involve the functionalization of a pre-existing pyridine (B92270) or pyridin-3-ol core. These methods include aromatic substitution reactions and modern cross-coupling techniques.

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a viable synthetic tool, facilitated by the electron-deficient nature of the heterocycle which can stabilize anionic intermediates (Meisenheimer complexes) gcwgandhinagar.com. The pyridine nitrogen atom inherently withdraws electron density, making the α (2,6) and γ (4) positions susceptible to nucleophilic attack gcwgandhinagar.com.

However, the synthesis of 6-(tert-butyl)pyridin-3-ol via a direct SNAr pathway presents significant challenges. For an SNAr reaction to proceed efficiently, a good leaving group (such as a halide) must be present on the ring, and the ring is typically activated by strong electron-withdrawing groups at the ortho and/or para positions pressbooks.pub. In the case of a pyridin-3-ol precursor, the hydroxyl group is electron-donating, which deactivates the ring towards nucleophilic attack.

A hypothetical pathway could involve a starting material like 6-chloropyridin-3-ol. The challenge would be to introduce the tert-butyl group using a suitable nucleophile, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent. These reactions are often complex and can suffer from low yields and side reactions. Research on the amination of 2-R-pyrimidines has shown that the yield of substitution at the C-6 position increases with the steric bulk of the alkyl group at C-2, from methyl to tert-butyl, suggesting that sterics can play a significant role in the reactivity of such heterocyclic systems researchgate.net.

While the pyridine ring itself is notoriously unreactive toward electrophilic aromatic substitution (EAS) due to the deactivating effect of the protonated or Lewis acid-complexed nitrogen atom gcwgandhinagar.comchegg.com, the presence of an activating hydroxyl group at the 3-position dramatically changes its reactivity. 3-Hydroxypyridine (B118123) is considered an electron-rich system that readily undergoes EAS reactions under relatively mild conditions chegg.comaskfilo.com.

The hydroxyl group acts as an ortho-, para-director, activating the 2-, 4-, and 6-positions for electrophilic attack. Kinetic studies on the nitration of 3-hydroxypyridine indicate that substitution occurs primarily at the 2-position rsc.org. For the synthesis of this compound, the key reaction would be a Friedel-Crafts alkylation of pyridin-3-ol.

Reaction Scheme:

Generated code

This reaction would likely be carried out using a tert-butyl source like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis or Brønsted acid catalyst. A primary challenge in this approach is achieving regioselectivity. Since the hydroxyl group activates both the 2- and 6-positions, the reaction could yield a mixture of 2-(tert-butyl)pyridin-3-ol and the desired this compound, necessitating chromatographic separation.

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer a powerful and regioselective means of functionalizing heterocyclic cores.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is well-suited for the functionalization of pyridine rings. beilstein-journals.orgnih.gov

To synthesize this compound, two primary Suzuki-Miyaura strategies are feasible:

Coupling of 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) with a tert-butylboronic acid or its ester derivative.

Coupling of a pyridin-3-ol derivative bearing a boronic acid or ester at the 6-position with a tert-butyl halide (though this is less common).

The first approach is more conventional. The synthesis would involve preparing 6-bromopyridin-3-ol and then subjecting it to Suzuki-Miyaura coupling conditions. The optimization of catalysts, ligands, and bases is crucial for achieving high yields, as demonstrated in the synthesis of various substituted arylpyridines. beilstein-journals.orgresearchgate.net

ComponentExample Reagents/ConditionsPurposeReference
Pyridine Substrate 6-Bromo-pyridin-3-olElectrophilic partner beilstein-journals.org
Boron Reagent tert-Butylboronic acidNucleophilic partner researchgate.net
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling cycle mdpi.comnih.gov
Ligand S-Phos, PPh₃, (o-tolyl)₃PStabilizes and activates the catalyst researchgate.netorganic-chemistry.org
Base K₂CO₃, K₃PO₄, Na₂CO₃Activates the organoboron species mdpi.combeilstein-journals.org
Solvent Toluene/H₂O, DME, THFReaction medium beilstein-journals.orgnih.gov
This table presents typical components for a Suzuki-Miyaura reaction applicable to pyridine synthesis. The exact conditions would require optimization for the specific substrates.

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a primary method for introducing alkynyl groups onto aromatic and heteroaromatic rings, including pyridines. beilstein-journals.orgscirp.org

A direct synthesis of this compound via Sonogashira coupling is not feasible, as the reaction forms a C(sp²)-C(sp) bond, not the C(sp²)-C(sp³) bond required to attach a tert-butyl group. However, the reaction can be adapted as part of a multi-step sequence. For instance, a 6-halopyridin-3-ol could be coupled with an alkyne such as 3,3-dimethyl-1-butyne. The resulting 6-(3,3-dimethylbut-1-yn-1-yl)pyridin-3-ol could then be hydrogenated to yield the target compound.

Alternatively, the Sonogashira reaction is frequently used to further functionalize a pre-existing pyridinol core for the synthesis of more complex molecules. For example, an iodinated pyridinol can be coupled with a terminal alkyne, with the resulting product undergoing subsequent cyclization or transformation reactions. chim.itacs.org

ReagentFunctionExampleReference
Aryl Halide Electrophilic partner6-Iodo-pyridin-3-ol acs.org
Terminal Alkyne Nucleophilic partnerPhenylacetylene, Ethynylbenzene beilstein-journals.orgscirp.org
Palladium Catalyst Primary catalystPdCl₂(PPh₃)₂, Pd(CF₃COO)₂ beilstein-journals.orgscirp.org
Copper(I) Salt Co-catalystCuI scirp.org
Base Alkyne deprotonation/HX quenchEt₃N, Piperidine, N-butylamine wikipedia.orgbeilstein-journals.org
Solvent Reaction mediumDMF, THF wikipedia.orgscirp.org
This table outlines the general components for a Sonogashira coupling reaction involving a pyridine halide.

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers excellent control over the substitution pattern. mdpi.com Various condensation and cycloaddition strategies have been developed to synthesize polysubstituted pyridines.

One powerful approach is the three-component reaction developed by Langer and colleagues, which combines an alkoxyallene, a nitrile, and a carboxylic acid to form highly substituted pyridin-4-ols. chim.itbeilstein-journals.org By selecting pivalonitrile ((CH₃)₃CCN) as the nitrile component, a tert-butyl group can be installed at the 6-position of the resulting pyridine ring. Subsequent modification of the groups at the 3- and 4-positions could lead to the desired product. The reaction proceeds through a cascade of steps including nucleophilic addition, acylation, and an intramolecular aldol-type condensation. beilstein-journals.org

More recently, a palladium-catalyzed "anti-Wacker"-type cyclization has been reported for the de novo synthesis of polysubstituted 3-hydroxypyridines. mdpi.com This method involves the arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. By choosing appropriate starting materials derived from amino acids and propargyl alcohols, one could strategically place a tert-butyl group at the desired position on the newly formed ring. The process involves the initial formation of a tetrahydropyridine (B1245486) intermediate, which is then oxidized and undergoes elimination to yield the aromatic 3-hydroxypyridine. mdpi.com

Cyclization Reactions and Heterocycle Formation

Multicomponent Reactions to Pyridin-3-ol Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them a cornerstone of modern organic synthesis. nih.govbohrium.com

While specific MCRs yielding this compound are not extensively detailed, general strategies for synthesizing substituted pyridine scaffolds can be adapted. For instance, the Petasis reaction, a powerful multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, is used to create highly functionalized amines and has been applied to the synthesis of complex heterocyclic structures. researchgate.netacs.org A hypothetical approach could involve a carefully designed Petasis-based cascade reaction to assemble the pyridin-3-ol framework. researchgate.net The yield in such pathways often depends on the electronic nature of the substituents on the pyridine ring and the boronic acids. researchgate.net

Another versatile MCR approach involves the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it Although this method yields the 4-ol isomer, modifications in the reaction pathway or starting materials could potentially be explored to favor the formation of the pyridin-3-ol scaffold. The development of novel MCRs remains a key area of research for creating diverse heterocyclic compounds, including various pyridine derivatives. bohrium.com

Table 1: Illustrative Examples of Multicomponent Reactions for Pyridine Synthesis This table presents generalized MCRs for pyridine synthesis that could be conceptually adapted for pyridin-3-ol scaffolds.

Reaction Name / TypeReactantsCatalyst / ConditionsProduct TypeKey Features
Hantzsch Pyridine Synthesis Aldehyde, β-Ketoester (2 eq.), AmmoniaAcetic Acid, HeatDihydropyridine (oxidized to Pyridine)Classic, robust method for pyridine synthesis.
Petasis Reaction Cascade Amine, Carbonyl, Boronic AcidTypically catalyst-free, heatHighly substituted amines/heterocyclesHigh efficiency and potential for stereocontrol. acs.org
Three-Component Pyridine Synthesis Alkoxyallene, Nitrile, Carboxylic AcidLithiation, Low TemperatureSubstituted Pyridin-4-olsFlexible approach with broad substrate scope. chim.it
Domino Cyclization Enaminone, α,β-Unsaturated CarbonylMetal-solid acid catalyst (e.g., Pd/C/K-10)Substituted PyridinesDomino cyclization-oxidative aromatization approach. organic-chemistry.org
Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, where a single molecule containing all the necessary atoms undergoes ring closure. This approach often provides excellent control over regiochemistry. The synthesis of pyridines and related fused systems can be achieved through the cyclization of suitably functionalized acyclic precursors. acs.orgresearchgate.net

For this compound, a hypothetical precursor would be an open-chain amino-alkene or amino-alkyne bearing the tert-butyl group and a protected hydroxyl function at appropriate positions. For example, iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines is a known method for creating annulated pyridines. acs.org A similar strategy could be envisioned for a non-annulated system.

Radical-mediated cyclizations also offer a pathway to piperidines (the saturated analogs of pyridines), which can subsequently be aromatized. mdpi.com Furthermore, transition-metal-catalyzed intramolecular reactions of organic azides are widely used for synthesizing N-heterocycles. researchgate.net A 6-azido-alkyne intermediate, for instance, could undergo an in situ intramolecular cycloaddition to form a fused triazolopyridine, which might then be converted to the desired pyridine. mdpi.com

Table 2: Selected Intramolecular Cyclization Strategies for Pyridine/Piperidine Ring Formation

Precursor TypeCatalyst / ReagentRing System FormedReaction TypeRef.
Primary AllylaminesMolecular Iodine (I₂)Annulated PyridinesElectrophilic Aromatic Cyclization acs.org
Amino-aldehydesCobalt(II) catalystPiperidinesRadical Cyclization mdpi.com
Yne-Allenones with IndolesFe(III) catalystIndolyl CyclobutarenesBicyclization frontiersin.org
6-Azidohex-1-yneHeat (thermal) or Copper(I)Tetrahydro-triazolopyridineHuisgen Azide-Alkyne Cycloaddition mdpi.com
2-(2-vinylphenyl)acetaldehydesBF₃·Et₂O4-aryltetralin-2-olsPrins/Friedel-Crafts Cyclization beilstein-journals.org

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the synthesis of a simpler pyridine derivative, which is then elaborated through functional group introduction or modification to arrive at the final target molecule, this compound.

Derivatization of Pyridine Rings

This strategy starts with a functionalized pyridine ring and introduces the necessary substituents. For example, a common approach involves the synthesis of a halopyridine, which can then undergo cross-coupling reactions to introduce the tert-butyl group.

A plausible route could start with a 2-methoxy-3-aminopyridine. The amino group could be converted to a bromine via a Sandmeyer-type reaction. Subsequent bromination at the C5-position (which would become C6 in the final product numbering after considering substitution priorities) would yield a dibrominated pyridine. A selective Suzuki-Miyaura cross-coupling reaction with a tert-butylboronic acid derivative could then install the tert-butyl group. This type of regioselective coupling is a cornerstone of modern heterocyclic chemistry. nih.gov Finally, the second bromine could be removed via reduction, and the methoxy (B1213986) group converted to the hydroxyl.

Functional Group Interconversions on Pyridine Precursors

Functional group interconversion (FGI) is the process of converting one functional group into another. wikipedia.org This is a fundamental strategy in multi-step organic synthesis. ub.edu In the context of this compound synthesis, a key FGI would be the conversion of a precursor group at the 3-position into the final hydroxyl group.

A common precursor for a pyridinol is a methoxypyridine, due to the relative stability and diverse reactivity of the methoxy group. The deprotection of a methoxy group to a hydroxyl group is a standard transformation, typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃).

Another potential precursor is an aminopyridine. The amino group at the 3-position can be converted to a hydroxyl group via diazotization with sodium nitrite (B80452) in an acidic aqueous solution, followed by heating. This generates a diazonium salt intermediate which is displaced by water to form the pyridinol.

Table 3: Common Functional Group Interconversions for Pyridinol Synthesis

Starting Functional GroupReagentsResulting Functional GroupNotes
Methoxy (-OCH₃)BBr₃, CH₂Cl₂ or HBr (aq)Hydroxyl (-OH)Standard dealkylation method for aryl ethers.
Amino (-NH₂)NaNO₂, H₂SO₄ (aq), HeatHydroxyl (-OH)Proceeds via a diazonium salt intermediate.
Bromo (-Br)1. n-BuLi, -78 °C; 2. B(OMe)₃; 3. H₂O₂/NaOHHydroxyl (-OH)Conversion via a boronic ester intermediate.
Sulfonate Ester (-OSO₂R)NaOH (aq), HeatHydroxyl (-OH)Nucleophilic aromatic substitution (requires activation).

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.br Key principles relevant to the synthesis of this compound include atom economy and reaction efficiency. um-palembang.ac.id

Atom Economy and Reaction Efficiency

Atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.com An ideal reaction has 100% atom economy, where all reactant atoms are found in the product. primescholars.com

Addition and Cyclization Reactions: Reactions like Diels-Alder cycloadditions and many intramolecular cyclizations are inherently atom-economical as they rearrange and combine atoms without the loss of leaving groups. researchgate.netprimescholars.com Multicomponent reactions also tend to have high atom economy. bohrium.comrsc.org

Substitution and Elimination Reactions: In contrast, substitution reactions (e.g., Suzuki coupling, where a halide is replaced) and elimination reactions generate stoichiometric byproducts, thus lowering the atom economy. um-palembang.ac.id For example, in a Wittig reaction, a common method for C=C bond formation, a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as waste.

Solvent Selection and Minimization

The broader context of synthesizing substituted pyridines and related nitrogen-containing heterocycles reveals a variety of solvent systems. For instance, the addition of Grignard reagents to pyridine N-oxides is typically performed in tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org In other syntheses, such as the preparation of 2-alkyl- and arylpyridines, dimethylformamide (DMF) is used. organic-chemistry.org The automated synthesis of a complex molecule containing a substituted pyridine ring, [¹⁸F]BCPP-EF, utilized dimethyl sulfoxide (B87167) (DMSO) as the reaction solvent. frontiersin.org

In the context of green chemistry, efforts to minimize the use of hazardous organic solvents are paramount. The synthesis of various heterocyclic compounds, including those with a pyridine core, has seen the exploration of more environmentally benign solvent systems. For example, deep eutectic solvents (DESs) have been successfully employed as alternatives to traditional organic solvents in amine synthesis, a key step in many heterocyclic preparations. mdpi.com Similarly, water has been utilized as a solvent in the microwave-assisted or ultrasound-promoted synthesis of sulfur-containing heterocyclic compounds, demonstrating the potential for greener reaction conditions. mdpi.com

The purification phase of synthesis also presents opportunities for solvent selection and minimization. In the synthesis of a substituted pyrrolidine, it was observed that the amount of methanol (B129727) (MeOH) used for trituration affected the final yield, suggesting that careful optimization of solvent volume is necessary to ensure high purity without significant product loss. diva-portal.org

The following table summarizes the solvents used in the synthesis of pyridines and related heterocyclic compounds, highlighting the conditions and outcomes.

Reaction/Process Solvent(s) Key Reagents/Conditions Outcome Reference
Synthesis of Pyridin-4-ol derivativeNot explicitly stated, but implies an ethereal solvent for lithiationLithiated methoxyallene, pivalonitrile, TFA83% overall yield chim.it
Addition to Pyridine N-oxidesTetrahydrofuran (THF)Grignard reagentsGood yields of 2-substituted pyridines organic-chemistry.org
Synthesis of 2-Alkyl/Aryl PyridinesDimethylformamide (DMF)From pyridine N-oxides and Grignard reagentsFormation of 2-substituted pyridine N-oxides organic-chemistry.org
Automated RadiosynthesisDimethyl Sulfoxide (DMSO)[¹⁸F]fluoride, precursor 15Good radiochemical yield frontiersin.org
Purification by TriturationMethanol (MeOH)Crude productHigh purity product, yield sensitive to solvent volume diva-portal.org
Green Synthesis of AminesDeep Eutectic Solvents (DESs)Various amines and reagentsEffective alternative to organic solvents mdpi.com
Green Synthesis of S-HeterocyclesWaterMicrowave or ultrasound irradiationHigh yields mdpi.com

Table 1: Solvents in Pyridine and Heterocycle Synthesis

Reactivity and Mechanistic Studies of 6 Tert Butyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally less reactive than benzene in electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating hydroxyl group at the C-3 position enhances the nucleophilicity of the ring, facilitating EAS reactions. The directing effects of the substituents are crucial in determining the position of substitution. The hydroxyl group is an ortho, para-director, and the tert-butyl group is also an ortho, para-director. Conversely, the pyridine nitrogen is a meta-director. In this molecule, the hydroxyl group's directing influence to positions 2 and 4 is the most powerful.

The halogenation of pyridin-3-ol derivatives typically occurs at the positions activated by the hydroxyl group. For 6-(tert-Butyl)pyridin-3-ol, the most likely positions for electrophilic attack are C-2 and C-4, which are ortho to the hydroxyl group. Due to the steric hindrance imposed by the bulky tert-butyl group at C-6, substitution at the adjacent C-5 position is less favorable.

Recent strategies for the 3-selective halogenation of pyridines involve a ring-opening and ring-closing sequence via Zincke imine intermediates, which allows for mild reaction conditions. nih.govchemrxiv.orgchemrxiv.org This method transforms the electron-deficient pyridine into a more reactive polarized alkene intermediate, enabling highly regioselective halogenation. nih.govalfa-chemistry.com For less reactive substrates, a Lewis acid catalyst is often required to form a more potent electrophilic complex that can be attacked by the aromatic ring. wikipedia.org

Table 1: Predicted Outcomes of Halogenation of this compound

Reagent Conditions Major Product(s)
Br₂ Acetic Acid, Room Temp. 2-Bromo-6-(tert-butyl)pyridin-3-ol and 4-Bromo-6-(tert-butyl)pyridin-3-ol
Cl₂/FeCl₃ CCl₄, Heat 2-Chloro-6-(tert-butyl)pyridin-3-ol and 4-Chloro-6-(tert-butyl)pyridin-3-ol

Note: This data is illustrative and based on general principles of aromatic halogenation.

Nitration: The nitration of phenols and their derivatives often proceeds under milder conditions than for benzene. wikipedia.org For this compound, a mixture of nitric and sulfuric acid would likely lead to nitration at the C-2 and C-4 positions. A milder, chemoselective nitrating agent like tert-butyl nitrite (B80452) can be used for phenolic substrates, proceeding through the formation of O-nitrosyl intermediates, which can prevent unwanted side reactions. nih.govresearchgate.net The reaction is proposed to involve homolysis and oxidation steps prior to C-nitration. nih.gov

Sulfonation: Sulfonation of the pyridine ring is generally difficult and requires harsh conditions, such as heating with fuming sulfuric acid. For 3-hydroxypyridine (B118123), the reaction can result in the formation of a sulfate ester at the hydroxyl group or sulfonation on the ring. nih.gov The sulfonation of pyridine-N-oxides has been shown to yield pyridine-3-sulfonic acid derivatives after a subsequent reduction step. google.com Given the activating nature of the hydroxyl group in this compound, ring sulfonation at the activated positions is conceivable, though it may compete with O-sulfation.

Table 2: Expected Products of Nitration and Sulfonation

Reaction Reagents Predicted Major Product
Nitration HNO₃ / H₂SO₄ 6-(tert-Butyl)-2-nitro-pyridin-3-ol

Note: This data is illustrative and based on the known reactivity of analogous compounds.

Nucleophilic Reactions at the Pyridine Nitrogen and Carbon Centers

Nucleophilic reactions can target the pyridine nitrogen, the hydroxyl group, or the carbon atoms of the ring under specific conditions.

Alkylation: The alkylation of hydroxypyridines can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to pyridinium (B92312) salts or pyridyl ethers, respectively. The reaction's outcome is often dependent on the specific isomer and reaction conditions. For 3-hydroxypyridine, alkylation with agents like epoxides tends to yield O-alkylation products (oxypyridine derivatives). researchgate.net Catalyst- and base-free conditions for reacting hydroxypyridines with organohalides have been developed, showing high selectivity for N-alkylation. nih.govacs.org Pyridine itself can also act as a mediator in transition-metal-free N-alkylation of amines with alcohols. rsc.org

Acylation: The hydroxyl group of this compound can readily undergo acylation to form esters. This reaction is typically carried out using acylating agents like acetic anhydride or acyl chlorides in the presence of a base such as pyridine. nih.gov Pyridine often serves as both the solvent and the catalyst, activating the anhydride to form a reactive acyl-pyridinium intermediate. researchgate.net

Table 3: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Catalyst/Solvent Product Type
O-Alkylation Propylene Oxide CdI₂/BF₃·OEt₂ Ether (Oxypyridine derivative) researchgate.net
N-Alkylation Benzyl Bromide None (Heat) Pyridinium Salt acs.org

Pyridine rings are aromatic and generally stable, making ring-opening reactions uncommon under normal conditions. However, such transformations can be induced under specific circumstances. For instance, the reaction of pyridinium salts with nucleophiles can lead to ring-opened intermediates (Zincke reaction). researchgate.net More complex, metal-catalyzed processes involving titanium alkylidyne intermediates have been shown to open the pyridine ring via metathesis of the aromatic C=N bond. illinois.edu

Rearrangements can be initiated photochemically. Pyridine N-oxides, for example, can be irradiated to form reactive oxaziridine intermediates, which may then undergo an "oxygen walk" mechanism, leading to acid-promoted ring-opening and rearrangement to afford C3-hydroxylated products. nih.govacs.org While these reactions are documented for the synthesis of 3-hydroxypyridines, the reverse is not a commonly reported pathway for this compound itself under typical laboratory conditions.

Oxidation and Reduction Chemistry

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, though the pyridine ring itself is relatively resistant. Mild oxidizing agents can lead to the formation of quinone-like structures or coupling products. The oxidation of primary and secondary alcohols is a standard transformation, but tertiary alcohols, like the tert-butyl group, are resistant to oxidation except under harsh conditions that can cleave carbon-carbon bonds. ncert.nic.in

Reduction: The pyridine ring can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. This transformation typically requires a catalyst such as platinum, palladium, or rhodium and is often performed under hydrogen pressure. liverpool.ac.uk The conversion of pyridines to pyridinium salts can facilitate the reduction by lowering the activation energy required to overcome the ring's aromaticity. liverpool.ac.uk Partial reduction of pyridines to dihydropyridines can be achieved using reagents like sodium borohydride or through Birch reduction conditions, although this can sometimes lead to mixtures of regioisomers. nih.govacs.orgrsc.org

Table 4: Common Reduction Methods for the Pyridine Ring

Reagents Product Notes
H₂, PtO₂ 6-(tert-Butyl)piperidin-3-ol Complete saturation of the ring.
NaBH₄ (on N-acyl pyridinium salt) 1,2- and 1,4-Dihydropyridine derivatives Partial reduction. rsc.org

Insufficient Information Found to Generate a Detailed Scientific Article on the

Despite a comprehensive search for scholarly articles and research data, there is a notable lack of specific scientific literature detailing the radical reaction pathways and computational mechanistic elucidations of the chemical compound this compound. The available information is insufficient to construct a thorough and scientifically accurate article that strictly adheres to the requested detailed outline.

General information on related chemical structures, such as substituted pyridin-3-ols and compounds containing tert-butyl groups, exists. However, this information does not directly address the specific reactivity and mechanistic profile of this compound. Key areas where specific data is absent include:

Radical Reaction Pathways: There is no available research detailing the generation and trapping of radical intermediates specifically from this compound. While general methods for creating and identifying radical intermediates are well-documented for other organic molecules, their specific application to this compound has not been reported in the accessible literature.

Electron Paramagnetic Resonance (EPR) Studies: No EPR spectroscopic data could be found for radical species derived from this compound. Such studies are crucial for characterizing the electronic structure and environment of unpaired electrons in radical intermediates.

Computational Mechanistic Elucidations: Detailed computational studies, including Density Functional Theory (DFT) calculations of reaction energetics and transition states, or Molecular Dynamics (MD) simulations of reaction pathways for this compound, are not present in the available scientific databases. While DFT has been used to study the nucleophilicity of various substituted pyridines, specific calculations on the radical reactions of the target molecule are absent.

Without specific experimental data or computational models for this compound, any attempt to generate the requested article would rely on speculation and extrapolation from potentially dissimilar molecules. This would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified compound.

Therefore, it is not possible to provide the requested in-depth article at this time due to the absence of targeted research on the reactivity and mechanistic studies of this compound. Further experimental and computational research on this specific compound is needed before a comprehensive and scientifically sound article can be written.

Derivatives and Analogs of 6 Tert Butyl Pyridin 3 Ol

Structural Modifications and their Synthetic Implications

The chemical reactivity of the 6-(tert-butyl)pyridin-3-ol core allows for a variety of structural modifications. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. Conversely, the presence of the hydroxyl and tert-butyl groups, both being electron-donating, can influence the regioselectivity of electrophilic substitution reactions, albeit often requiring harsh conditions.

Synthetic strategies for modifying this scaffold often involve initial functionalization of the pyridine ring or the hydroxyl group to introduce reactive handles. For instance, halogenation of the pyridine ring can provide entry points for a multitude of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Pyridine Ring Substitutions beyond tert-Butyl

Expanding the substitution pattern of the this compound ring beyond the existing tert-butyl group is a key strategy for generating a library of diverse analogs.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring serves as a versatile synthetic gateway. While direct electrophilic halogenation of pyridines can be challenging and often requires forcing conditions, modern methods offer more controlled and regioselective approaches. For instance, halogenation of pyridine N-oxides can provide access to 2-halo-substituted pyridines. nih.gov A ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates has also been developed for the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org

Once halogenated, these derivatives of this compound become valuable substrates for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the halo-pyridine derivative with an organoboron reagent, such as a boronic acid or ester. researchgate.netmdpi.comresearchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds by coupling the halo-pyridine with a primary or secondary amine. chemrxiv.orgsynthinkchemicals.comnih.gov This is a key reaction for synthesizing amino-pyridine derivatives.

These cross-coupling reactions significantly expand the accessible chemical space around the this compound core.

Modifications of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is another key site for structural diversification, allowing for the synthesis of ethers and esters.

Etherification: The Williamson ether synthesis is a classical and widely used method for preparing ethers. nih.govchemicalbook.comrsc.org This SN2 reaction involves the deprotonation of the hydroxyl group of this compound with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (or other suitable electrophile) to form the ether linkage. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. rsc.org

Esterification: Esters of this compound can be readily prepared by reacting the parent alcohol with an appropriate acylating agent. A common method involves the use of an acyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct. mdpi.com Alternatively, conversion of tert-butyl esters to acid chlorides can be achieved using reagents like thionyl chloride or phosphorus trichloride. semanticscholar.orgresearchgate.netquizlet.com

Another important modification involves the conversion of the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate) group. Triflate is an excellent leaving group, making the corresponding 6-(tert-butyl)pyridin-3-yl triflate a versatile intermediate for various coupling reactions, further expanding the synthetic utility of the original scaffold. nih.gov

Fused Pyridine Systems containing the this compound Moiety

The incorporation of the this compound moiety into fused heterocyclic systems leads to the creation of more complex and rigid molecular architectures. Two prominent examples are thieno[2,3-b]pyridines and furo[2,3-b]pyridines.

Thieno[2,3-b]pyridines: The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can serve as precursors to thieno[2,3-b]pyridines. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. By starting with a suitably functionalized precursor derived from this compound, one could envision a pathway to the corresponding thieno[2,3-b]pyridine (B153569) system.

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines can be achieved through various strategies, often involving the cyclization of a suitably substituted pyridine precursor. researchgate.netnih.govambeed.com One common approach is the nucleophilic aromatic substitution on a 2-halopyridine with a hydroxyacetylenic synthon, followed by ring closure. nih.gov A concise four-step synthesis of furo[2,3-b]pyridines with handles for palladium-mediated cross-coupling has been reported, which could potentially be adapted for derivatives of this compound. nih.gov

The synthesis of these fused systems significantly alters the electronic and steric properties of the parent molecule, opening up new avenues for exploration.

Stereochemical Considerations in Derivatives

The introduction of stereocenters into derivatives of this compound adds another layer of complexity and opportunity in medicinal chemistry and materials science. Asymmetric synthesis and chiral resolution are the primary strategies for obtaining enantiomerically pure compounds. nih.gov

Chiral Resolution: In cases where a racemic mixture of a chiral derivative is obtained, chiral resolution techniques can be employed to separate the enantiomers. This often involves the use of a chiral resolving agent to form diastereomeric salts or derivatives that can be separated by physical means such as crystallization or chromatography.

The stereochemistry of a molecule can have a profound impact on its biological activity and physical properties. Therefore, the ability to control the stereochemical outcome of synthetic transformations is of paramount importance in the development of new chemical entities based on the this compound scaffold.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR spectroscopic characterization of 6-(tert-Butyl)pyridin-3-ol, including proton (¹H), carbon-13 (¹³C), and various two-dimensional (2D) techniques, are not available in published research.

¹H NMR Spectral Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound have not been reported in the searched scientific literature.

¹³C NMR Spectral Analysis

Reported ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, could not be found for this compound.

Variable-Temperature NMR Studies

Investigations into the conformational dynamics or temperature-dependent chemical properties of this compound using variable-temperature NMR have not been documented in the available literature.

Mass Spectrometry (MS)

While mass spectrometry is a common technique for determining molecular weight, specific high-resolution data for this compound is not present in the accessible literature.

High-Resolution Mass Spectrometry (HRMS)

Exact mass measurements for this compound, which would confirm its elemental composition with high accuracy, are not reported in the reviewed sources.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of a compound. For this compound, ESI-MS would be expected to reveal the mass of the protonated molecule, [M+H]⁺. However, at present, no experimental ESI-MS data for this specific compound has been reported in the surveyed literature.

Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape of an ion in the gas phase. This technique offers an additional layer of identification beyond mass-to-charge ratio. While predicted CCS values are available for structurally similar compounds, such as 2-tert-butyl-6-methylpyridin-3-ol, there is no experimentally determined or predicted CCS data specifically for this compound in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the tert-butyl group and the pyridine (B92270) ring, and C=C and C=N stretching vibrations of the aromatic ring. Despite the predictability of these general features, a specific, experimentally recorded IR spectrum for this compound is not available in the reviewed scientific databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. A search of crystallographic databases reveals no published crystal structure for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyridine ring. The UV-Vis spectrum of this compound would be expected to display absorption maxima corresponding to π-π* and n-π* transitions. However, specific experimental UV-Vis absorption data for this compound has not been reported.

Other Advanced Spectroscopic Methods

Other advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), would be indispensable for the complete structural elucidation of this compound. While NMR data is available for a vast number of pyridine derivatives, specific spectral assignments for this compound are not present in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. aps.org Methods like Density Functional Theory (DFT) are widely used to model these properties with high accuracy. researchgate.netirjweb.com

The electronic structure of 6-(tert-Butyl)pyridin-3-ol is characterized by the aromatic pyridine (B92270) ring, a π-conjugated system, substituted with a hydroxyl (-OH) group and a tert-butyl group. The presence of the nitrogen atom in the heterocyclic ring, along with the oxygen atom of the hydroxyl group, introduces significant electronegativity, influencing the electron density distribution across the molecule. rsc.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The most critical orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org A smaller gap suggests the molecule is more reactive.

A DFT study on a closely related compound, 2-bromo-3-hydroxy-6-methyl pyridine, calculated using the B3LYP method with a 6-311G(d,p) basis set, provides valuable reference data. researchgate.net For this analog, the HOMO energy was found to be -0.24189 a.u. and the LUMO energy was -0.04354 a.u., resulting in a frontier orbital energy gap of 5.395 eV. researchgate.net The HOMO is typically delocalized over the pyridine ring, while the LUMO also encompasses the ring, indicating that electronic transitions primarily involve the π-system. researchgate.netmdpi.com The presence of the electron-donating tert-butyl group in this compound would be expected to raise the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap and enhanced reactivity compared to unsubstituted pyridin-3-ol.

Table 1: Calculated Frontier Orbital Energies and Energy Gap for the Analogous Compound 2-Bromo-3-hydroxy-6-Methyl Pyridine researchgate.net
ParameterEnergy (a.u.)Energy (eV)
EHOMO-0.24189-6.582
ELUMO-0.04354-1.185
Energy Gap (ΔE)0.198355.397

The distribution of electron density within a molecule is key to predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.netreadthedocs.io The MEP surface illustrates the electrostatic potential, with different colors indicating regions of negative and positive potential, which are related to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For a molecule like this compound, the MEP map is expected to show the most negative potential (typically colored red) localized around the highly electronegative nitrogen and oxygen atoms. researchgate.netresearchgate.net These regions represent the most likely sites for electrophilic attack (e.g., protonation). Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. researchgate.net This charge distribution suggests that the nitrogen atom acts as a primary Lewis base site, while the hydroxyl proton is the primary Brønsted acid site.

Conformer Analysis and Energy Minimization

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to perform energy minimization to find the most stable, low-energy conformers. nih.gov

For this compound, conformational flexibility arises primarily from two rotations:

Rotation about the C3-O bond of the hydroxyl group. This determines the orientation of the hydroxyl hydrogen relative to the pyridine ring.

Rotation about the C6-C(tert-butyl) bond. This alters the orientation of the methyl groups of the tert-butyl substituent.

Theoretical calculations would involve systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. The minima on this surface correspond to stable conformers. It is likely that the most stable conformer would have the bulky tert-butyl group oriented to minimize steric hindrance with the rest of the molecule. The orientation of the hydroxyl group may be influenced by the potential for intramolecular hydrogen bonding. nih.govbeilstein-journals.org

Hydrogen Bonding Interactions and their Impact on Structure

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules containing hydroxyl groups and nitrogen heterocycles. nih.gov this compound can participate in both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond could potentially form between the hydroxyl group at the 3-position (donor) and the nitrogen atom at the 1-position (acceptor). However, the geometry of the six-membered pyridine ring may not be optimal for a strong O-H···N interaction, which typically requires a linear arrangement. Computational studies on related systems are often used to determine if such an interaction provides a stabilizing effect. nih.govmdpi-res.com

Intermolecular Hydrogen Bonding : More significantly, this compound is expected to form strong intermolecular hydrogen bonds. In the solid state or in concentrated solutions, molecules can associate to form dimers or polymeric chains. nih.gov A common motif would involve the hydroxyl group of one molecule donating its proton to the pyridine nitrogen of a neighboring molecule (O-H···N). This type of interaction is fundamental to the crystal packing and physical properties, such as the melting and boiling points, of hydroxypyridines. nih.gov

Tautomerism Studies

Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridinone isomers. mdpi.comcomporgchem.com this compound can tautomerize to form 6-(tert-Butyl)-1H-pyridin-3-one. This keto-enol tautomerism is a fundamental aspect of its chemistry.

![Keto-enol tautomerism of this compound](https://i.imgur.com/your-image-url.png "Keto-enol tautomerism of this compound")
(Image depicting the equilibrium between this compound (enol form) and 6-(tert-Butyl)-1H-pyridin-3-one (keto form))

Computational studies are essential for determining the relative stabilities of these tautomers. orientjchem.orgresearchgate.net The equilibrium position is highly sensitive to the molecular environment (gas phase vs. solvent) and the substitution pattern on the ring. orientjchem.orgnih.gov

In the Gas Phase : Theoretical calculations on the parent 2-hydroxypyridine/2-pyridinone system have shown that the equilibrium can be finely balanced, with different computational methods sometimes favoring different tautomers. nih.gov

In Solution : The choice of solvent can dramatically shift the equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For many hydroxypyridine systems, the pyridinone (keto) form is often favored in polar solvents. mdpi.comubc.ca

DFT calculations on various pyridinone and pyridinethione systems have been used to compute the energies, dipole moments, and spectroscopic properties of all possible tautomers to predict the dominant form under different conditions. ubc.caresearchgate.net For this compound, a comprehensive theoretical study would be required to definitively predict the favored tautomer in various media.

Prediction of Spectroscopic Parameters

While specific, published computational studies detailing the spectroscopic parameters of this compound are not prevalent in the surveyed scientific literature, its properties can be accurately predicted using established quantum chemical methodologies. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become standard tools for forecasting the Nuclear Magnetic Resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra of organic molecules with a high degree of accuracy. nih.govbris.ac.ukwinterschool.ccnih.gov

The general procedure involves an initial geometry optimization of the molecule's three-dimensional structure to find its lowest energy conformation. mdpi.comscifiniti.com Following this, specific calculations are performed to predict the spectroscopic parameters. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, ωB97X-D, CAM-B3LYP) and basis set (e.g., 6-31G(d,p), 6-311++G(2d,p), def2-SVP), which are selected based on their proven performance for similar classes of compounds. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. The final chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS). Solvent effects, which can significantly influence chemical shifts, are often incorporated using a continuum model like the Polarizable Continuum Model (PCM). nih.govmdpi.com

Below is an illustrative table of predicted NMR chemical shifts for this compound, based on typical values for substituted pyridines and the application of standard DFT methodologies.

Table 1: Example of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation of data that would be generated using GIAO-DFT calculations; it is not derived from a published study on this specific molecule.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-145.0
H27.95-
C3-155.0
C4-120.0
H47.10-
C5-125.0
H57.25-
C6-160.0
C(tert-Butyl)-35.0
CH₃(tert-Butyl)1.3030.0
OH9.50-

Vibrational (IR and Raman) Spectroscopy

Theoretical vibrational spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. A frequency calculation performed on the optimized geometry of the molecule yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes. winterschool.ccscifiniti.com These calculated frequencies often have a systematic deviation from experimental results, which can be corrected using empirical scaling factors. The output allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to distinct molecular motions, such as stretching, bending, and rocking. scifiniti.comresearchgate.net

The following table provides an example of predicted vibrational frequencies for key functional groups in this compound.

Table 2: Example of Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of data that would be generated using DFT (e.g., B3LYP/6-311G) calculations; it is not derived from a published study on this specific molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3450O-H stretching
ν(C-H)arom3100 - 3000Aromatic C-H stretching
ν(C-H)aliph2980 - 2870Aliphatic C-H stretching (tert-Butyl)
ν(C=N), ν(C=C)1610 - 1450Pyridine ring stretching
δ(C-H)1470 - 1360C-H bending (tert-Butyl)
ν(C-O)1250C-O stretching

Electronic (UV-Vis) Spectroscopy

The electronic absorption spectrum, which provides information about electron transitions between molecular orbitals, is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the vertical excitation energies from the ground state to various excited states. The results include the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the character of the electronic transition (e.g., π → π* or n → π*), detailing the main molecular orbitals involved. mdpi.comrsc.org

An example of a TD-DFT prediction for the primary electronic transitions of this compound is shown below.

Table 3: Example of Predicted Electronic Transitions for this compound This table is a hypothetical representation of data that would be generated using TD-DFT calculations; it is not derived from a published study on this specific molecule.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2850.150HOMO → LUMO (π → π)
S₀ → S₂2400.085HOMO-1 → LUMO (π → π)
S₀ → S₃2150.450HOMO → LUMO+1 (π → π*)

Applications and Functional Significance in Advanced Chemical Research

Building Block in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. The pyridine (B92270) ring is a biologically active core in a multitude of pharmaceutically available drugs, making its derivatives valuable building blocks in organic synthesis. ijpsonline.com The presence of both a hydroxyl group and a bulky tert-butyl substituent on the pyridine core of 6-(tert-butyl)pyridin-3-ol provides specific reactive sites and steric/electronic properties that can be exploited in the synthesis of complex molecules.

The pyridine scaffold is a key structural motif in a wide array of bioactive compounds and natural products. ijpsonline.commdpi.com Substituted pyridinols, in particular, are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. chim.it While direct examples of the incorporation of this compound into natural products are not extensively documented, its structure is analogous to motifs found in various bioactive molecules. For instance, the hydroxypyridone scaffold is a versatile platform in drug discovery and can be readily modified to optimize pharmacological properties. nih.gov

The synthetic utility of pyridin-4-ols, close structural relatives of pyridin-3-ols, has been demonstrated in flexible three-component reactions, highlighting the accessibility of this class of compounds for further elaboration. chim.it The tert-butyl group can confer increased metabolic stability and lipophilicity to a molecule, desirable properties in many bioactive compounds. Therefore, this compound represents a valuable starting material for the synthesis of novel bioactive compounds, where the hydroxyl group can be used for further functionalization, and the tert-butyl group can modulate the pharmacokinetic properties of the final product. The synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity demonstrates the successful use of substituted pyridine precursors in creating complex, bioactive heterocyclic systems. nih.gov

The pyridine nucleus is a fundamental component in the design of ligands for coordination chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can readily coordinate to metal ions. ijpsonline.com The design of ligands is crucial for the development of metal complexes with specific catalytic, magnetic, or photophysical properties. nih.gov The this compound molecule offers two potential coordination sites: the pyridine nitrogen and the hydroxyl oxygen. This dual-coordination capability makes it an interesting candidate for the design of bidentate ligands.

The tert-butyl group at the 6-position exerts a significant steric influence, which can be used to control the coordination geometry around a metal center and to prevent the formation of polymeric complexes. wikipedia.org Furthermore, the electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the properties of the resulting metal complexes. Ligands derived from this compound could be used to synthesize discrete metal complexes with tailored reactivity and stability.

Feature of this compoundImplication for Ligand Design
Pyridine NitrogenPrimary coordination site for metal ions.
3-Hydroxyl GroupCan act as a secondary coordination site (O-donor), potentially forming a chelate ring. Can be deprotonated to form an anionic ligand.
6-tert-Butyl GroupProvides steric hindrance, influencing the coordination number and geometry of the metal complex. Can enhance solubility in nonpolar solvents and protect the metal center.

Metal-ligand cooperativity (MLC) is a phenomenon in which both the metal center and the ligand participate in a chemical transformation, often leading to enhanced catalytic activity. nih.govchinesechemsoc.orgresearchgate.net Ligands designed for MLC typically possess a proton-responsive functional group in proximity to the metal binding site. In ligands derived from this compound, the hydroxyl group can act as such a proton-responsive site.

Upon coordination to a metal center, the acidity of the hydroxyl proton is expected to increase. This allows for the possibility of deprotonation-protonation events at the ligand to facilitate substrate activation in concert with the metal center. For example, in catalytic hydrogenation reactions, the ligand could accept a proton from the substrate while the metal center binds to another part of the molecule. Pincer-type ligands based on a central pyridine ring with protic side arms, such as pyrazole groups, have demonstrated rich reactivity based on MLC. nih.gov While not a pincer ligand itself, this compound provides a simple scaffold that incorporates the key elements of a metal-binding site (pyridine nitrogen) and a proton-responsive group (hydroxyl) necessary for MLC.

The separation of actinides from lanthanides is a significant challenge in nuclear waste reprocessing due to their similar ionic radii and coordination chemistry. researchgate.net The design of ligands that can selectively bind to actinides over lanthanides is an area of active research. Soft N-donor ligands have shown promise in this regard, as they can introduce a degree of covalent character into the metal-ligand bond, which is more pronounced for actinides than for lanthanides. researchgate.net

Hydroxypyridinone (HOPO) ligands are known to be highly effective chelators for both lanthanide and actinide ions, forming stable complexes. researchgate.net The binding of these ions to the hard oxygen donors of HOPO ligands is predominantly electrostatic, but a greater degree of covalency is observed for actinides, arising from the interaction of actinide 5f orbitals with ligand orbitals. researchgate.net As a pyridin-3-ol, this compound shares the key structural features of a pyridine nitrogen and a hydroxyl group, which are present in the HOPO scaffold. This makes it a relevant model compound and a potential building block for more complex ligands designed for actinide and lanthanide complexation. The combination of the N-donor from the pyridine ring and the O-donor from the hydroxyl group could lead to selective binding properties.

Ligand Design in Coordination Chemistry

Role in Medicinal Chemistry and Drug Discovery Research

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. ijpsonline.com The process of drug discovery often involves the identification of a "hit" compound with some desired biological activity, followed by a "lead optimization" phase where the structure of the hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. nih.gov The this compound scaffold possesses several features that make it an attractive starting point for lead discovery and optimization. The pyridine ring can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for binding to many protein targets. The tert-butyl group provides a lipophilic handle that can be used to modulate the compound's solubility and ability to cross cell membranes.

The process of lead optimization involves making systematic chemical modifications to a lead compound to improve its drug-like properties. nih.gov Starting from the this compound core, a medicinal chemist could generate a library of derivatives by, for example, alkylating or acylating the hydroxyl group, or by introducing further substituents onto the pyridine ring. This systematic exploration of the chemical space around the initial scaffold is a key strategy in the development of new therapeutic agents. The discovery of potent antagonists for the human parathyroid hormone receptor 1 through the optimization of pyrido[2,3-d] ijpsonline.combenzazepin-6-one derivatives illustrates the power of optimizing pyridine-based scaffolds in drug discovery. diva-portal.org Similarly, hydroxypyrone derivatives have been successfully used as a scaffold for the rational design of metalloenzyme inhibitors. nih.gov

Feature of this compoundRelevance in Drug Discovery
Pyridine RingA common and validated scaffold in medicinal chemistry. Can participate in π-stacking and hydrogen bonding.
3-Hydroxyl GroupActs as a hydrogen bond donor and acceptor, crucial for target binding. Provides a point for chemical modification.
6-tert-Butyl GroupIncreases lipophilicity, potentially improving membrane permeability. Can provide steric bulk to confer selectivity for a target binding site.

Structure-Activity Relationship (SAR) Studies

There is no specific information available in the scientific literature regarding Structure-Activity Relationship (SAR) studies conducted on this compound. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Typically, this involves synthesizing a series of analogs of a lead compound and evaluating their effects on a biological target. The absence of such studies for this compound suggests that it has not been identified as a lead compound for a specific biological target or that such research, if it exists, is not publicly disclosed.

Drug Design and Development Applications

Consistent with the lack of SAR studies, there are no specific applications of this compound in drug design and development reported in peer-reviewed journals or patent literature. The pyridine ring is a well-known privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are explored for a wide range of therapeutic targets. However, the specific substitution pattern of a tert-butyl group at the 6-position and a hydroxyl group at the 3-position does not correspond to any widely reported pharmacophore for known biological targets. It is plausible that this compound could be used as a synthetic intermediate or a building block in the synthesis of more complex, biologically active molecules, but there is no direct evidence of this in the available literature.

Materials Science Applications

Organic Semiconductors and Electronic Materials

No studies have been found that investigate or report the use of this compound in the field of organic semiconductors or electronic materials. Research in this area often focuses on conjugated systems, and while pyridine-containing polymers and small molecules are of interest, the specific electronic properties of this compound have not been characterized for such applications.

Luminescent and Fluorescent Materials

Similarly, the potential of this compound as a luminescent or fluorescent material has not been documented. The photophysical properties of a molecule are highly dependent on its electronic structure, and without experimental data, it is not possible to ascertain its fluorescent capabilities.

Catalysis and Organocatalysis

Ligands for Transition Metal Catalysis

The use of this compound as a ligand for transition metal catalysis is not described in the current scientific literature. Pyridine-based ligands are common in coordination chemistry and catalysis due to the coordinating ability of the nitrogen atom. The electronic and steric properties of substituents on the pyridine ring can significantly influence the catalytic activity of the resulting metal complex. The tert-butyl group at the 6-position would introduce significant steric hindrance around the nitrogen atom, which could be a desirable feature for certain catalytic applications, potentially influencing selectivity. The hydroxyl group at the 3-position could also act as a coordinating group or be modified to tune the ligand's properties. However, no studies have been published that explore these possibilities with this compound.

Organocatalytic Transformations

While specific applications of this compound as an organocatalyst are not extensively documented in peer-reviewed literature, the inherent functionalities of its pyridin-3-ol scaffold suggest its potential utility in various catalytic transformations. Pyridine derivatives are well-established as a versatile class of organocatalysts, primarily owing to the Lewis basicity of the nitrogen atom, which can activate substrates through nucleophilic catalysis or by acting as a proton shuttle.

The presence of the hydroxyl group at the 3-position in this compound introduces the possibility of bifunctional catalysis, where both the Lewis basic nitrogen and the hydrogen-bond-donating hydroxyl group can participate in the catalytic cycle. This cooperative action can enhance the rate and selectivity of certain reactions. The tert-butyl group at the 6-position, while sterically hindering direct interactions at the nitrogen atom to some extent, can also play a crucial role in enantioselective catalysis by creating a specific chiral environment around the catalytic center when used in conjunction with a chiral auxiliary or as a component of a larger chiral catalyst.

Potential organocatalytic applications for this compound and its derivatives could include:

Acyl-transfer reactions: The pyridine nitrogen can act as a nucleophilic catalyst in the transfer of acyl groups. The steric bulk of the tert-butyl group could influence the substrate scope and selectivity of such reactions.

Michael additions: As a Lewis base, the pyridine moiety can activate pronucleophiles for conjugate addition reactions. The hydroxyl group could potentially stabilize the transition state through hydrogen bonding.

Aldol and related reactions: The bifunctional nature of the molecule could be exploited to promote aldol-type reactions, with the Lewis base activating the nucleophile and the hydroxyl group activating the electrophile.

Table 1: Potential Organocatalytic Transformations Involving this compound

Reaction Type Potential Role of this compound Key Functional Groups Involved
Acyl Transfer Nucleophilic catalyst Pyridine Nitrogen
Michael Addition Lewis base to activate pronucleophile Pyridine Nitrogen, Hydroxyl Group
Aldol Reaction Bifunctional catalyst Pyridine Nitrogen, Hydroxyl Group
Baylis-Hillman Reaction Lewis base catalyst Pyridine Nitrogen

Supramolecular Chemistry and Self-Assembly

The structure of this compound is particularly amenable to applications in supramolecular chemistry and the study of self-assembly. The formation of well-defined, non-covalent assemblies is governed by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. The pyridin-3-ol core provides a robust platform for forming predictable hydrogen-bonded networks. researchgate.net

The hydroxyl group is a potent hydrogen bond donor, while the pyridinic nitrogen atom can act as a hydrogen bond acceptor. This donor-acceptor relationship can lead to the formation of various supramolecular motifs, such as chains, tapes, or more complex three-dimensional networks. The planarity of the pyridine ring also allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the self-assembled structures.

The role of the tert-butyl group in this context is significant. Its considerable steric bulk can direct the self-assembly process by preventing certain modes of interaction while favoring others. acs.orgacs.org This can be a powerful tool for controlling the dimensionality and morphology of the resulting supramolecular architectures. nih.govsemanticscholar.orgaip.org For instance, the tert-butyl group can disrupt close packing that might otherwise be dominated by π-π stacking, thereby promoting more open or porous structures. Furthermore, the hydrophobic nature of the tert-butyl group can drive aggregation in polar solvents through solvophobic effects.

Research on related systems has shown that tert-butyl functional groups can effectively modulate the self-assembly behavior of organic molecules on surfaces. nih.govaip.org These groups can influence the adsorption geometry and enhance intermolecular interactions through van der Waals forces, leading to the formation of ordered nanostructures. acs.orgacs.org

Table 2: Supramolecular Interactions and Self-Assembly of this compound

Interaction Type Participating Moieties Role of tert-Butyl Group Potential Supramolecular Structure
Hydrogen Bonding Hydroxyl (donor), Pyridine Nitrogen (acceptor) Steric hindrance influencing approach of other molecules Chains, tapes, rosettes
π-π Stacking Pyridine Ring Steric hindrance preventing close packing Dimers, offset stacks
Van der Waals Forces tert-Butyl Group Enhancing intermolecular interactions Formation of ordered assemblies
Solvophobic Effects tert-Butyl Group Driving aggregation in polar media Micelles, vesicles

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability

The synthesis of pyridine (B92270) derivatives is often reliant on multi-step processes that can be resource-intensive. Future research will increasingly focus on developing green and sustainable synthetic routes to 6-(tert-Butyl)pyridin-3-ol, aligning with the principles of green chemistry to minimize waste and energy consumption. mlsu.ac.inresearchgate.net

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyridine ring formation and functionalization. nih.gov

Catalysis with Green Catalysts: Exploring the use of reusable solid acid catalysts or biocatalysts could replace hazardous reagents traditionally used in pyridine synthesis. nih.govrsc.org

Eco-Friendly Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a critical goal. unibo.it

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, enhance safety, and facilitate easier scale-up, all while minimizing waste.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
ParameterTraditional SynthesisSustainable Future Directions
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, ultrasonic energy
SolventsDMF, NMP, chlorinated hydrocarbons2-MeTHF, CPME, ionic liquids, water, solvent-free conditions nih.govunibo.it
CatalystsHomogeneous metal catalysts, stoichiometric reagentsHeterogeneous catalysts (e.g., zeolites), biocatalysts, reusable catalysts rsc.org
Waste ProfileHigh E-Factor (high waste-to-product ratio)Lower E-Factor, high atom economy, recyclable components mlsu.ac.in
Process TypeBatch processingContinuous flow processing

Advanced Mechanistic Investigations via In Situ Techniques

A deeper understanding of reaction mechanisms is paramount for optimizing synthetic protocols. The application of in situ analytical techniques allows for real-time monitoring of reacting systems, providing invaluable data on reaction kinetics, intermediates, and byproduct formation without altering the reaction conditions.

Future mechanistic studies on the synthesis and reactions of this compound could employ a suite of powerful in situ spectroscopic methods:

FTIR and Raman Spectroscopy: To track the concentration changes of reactants, products, and key functional groups in real time. researchgate.netacs.org

NMR Spectroscopy: To identify and characterize transient intermediates and determine reaction kinetics.

Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) can provide instantaneous molecular weight information of species in the reaction mixture.

Spectroelectrochemistry: For reactions involving electrochemical steps, this method can correlate spectroscopic data with electrochemical events to elucidate redox mechanisms. ucl.ac.uk

Table 2: Application of In Situ Techniques for Mechanistic Analysis
In Situ TechniquePotential Insights for this compound Reactions
FTIR/Raman SpectroscopyReal-time monitoring of C=C, C=N, and O-H bond formation/cleavage; catalyst behavior. researchgate.netresearchgate.net
Process NMR SpectroscopyIdentification of unstable intermediates, determination of reaction order and activation energy.
UV-Vis SpectroscopyTracking formation of chromophoric species and conjugated systems. ucl.ac.uk
Mass Spectrometry (e.g., DART, ESI)Direct detection of reaction intermediates and byproducts from the reaction vessel.

Exploration of Bio-conjugation Strategies

Bioconjugation, the covalent linking of molecules to biomolecules like proteins or nucleic acids, is a powerful tool for developing targeted therapies, diagnostic agents, and biological probes. wikipedia.orgthermofisher.com The structure of this compound features two key functional handles for potential bioconjugation: the nucleophilic hydroxyl group and the pyridine nitrogen atom.

Future research should explore methodologies to leverage these sites:

Hydroxyl Group Derivatization: The hydroxyl group can be converted into an ester, ether, or carbamate, linking it to a biomolecule. It can also be activated to react with functionalities on a protein, such as primary amines on lysine (B10760008) residues. thermofisher.com

Pyridine Nitrogen Quaternization: The nitrogen atom can be alkylated to form a stable pyridinium (B92312) salt. acs.org This strategy could be used to attach linkers bearing other reactive groups for subsequent conjugation.

Click Chemistry: The core molecule could be functionalized with an azide (B81097) or alkyne group, enabling highly efficient and bioorthogonal "click" reactions (e.g., Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition) for conjugation in complex biological environments. researchgate.netnih.gov

Table 3: Potential Bioconjugation Strategies
Reactive SitePotential Linkage ChemistryExample Biomolecule Target
3-hydroxyl (-OH)Ester, Ether, Carbamate formationCarboxylic acids, amines on proteins
Pyridine NitrogenQuaternization to form a pyridinium salt acs.orgLinkers with alkyl halides
Aromatic Ring (C-H)Functionalization with bioorthogonal handles (e.g., alkyne, azide)Molecules modified with complementary click chemistry partners

Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. mdpi.com For this compound, these computational tools can be used to design novel derivatives with optimized properties and to predict their behavior, saving significant time and resources. researchgate.net

Emerging research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Training ML models on datasets of known pyridine derivatives to predict the biological activity of new analogues of this compound. researchgate.net

ADMET Prediction: Using deep learning to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives, helping to identify promising drug candidates early in the discovery process. mdpi.com

Generative Models: Employing generative adversarial networks (GANs) or variational autoencoders (VAEs) to design entirely new molecules based on the this compound scaffold that are optimized for specific properties like target binding affinity or solubility. atomwise.com

Reaction Prediction: AI can predict the outcomes of chemical reactions, helping chemists to devise more efficient synthetic routes to complex derivatives. specialchem.com

Table 4: AI/ML Applications in Developing this compound Derivatives
AI/ML ApplicationObjectivePotential Impact
Property PredictionForecast physicochemical properties (solubility, logP) and ADMET profiles. researchgate.netspecialchem.comEarly-stage deselection of candidates with poor drug-like properties.
Bioactivity PredictionPredict affinity for specific biological targets (e.g., kinases, receptors).Prioritization of compounds for synthesis and in vitro screening.
De Novo DesignGenerate novel molecular structures with desired property profiles. atomwise.comExploration of new chemical space and identification of novel intellectual property.
Synthesis PlanningPredict reaction outcomes and retrosynthetic pathways.Accelerated development of efficient and sustainable synthetic routes.

Expansion of Biological and Material Science Applications

The unique structural features of this compound make it a versatile platform for developing new molecules with diverse applications in both medicine and materials science.

Biological Applications

The pyridine nucleus is a privileged scaffold found in numerous approved drugs. rsc.org Future work should focus on synthesizing libraries of derivatives of this compound and screening them for a wide range of biological activities. nih.govnih.gov

Anticancer Agents: Many pyridine derivatives exhibit potent anticancer activity, for instance, by inhibiting tubulin polymerization or specific kinases. rsc.orgnih.gov

Antimicrobial Agents: The pyridine core is present in compounds with activity against bacteria and other microbes. mdpi.com

Enzyme Inhibitors: Derivatives could be designed to target specific enzymes, such as α-glucosidase for diabetes or kinases involved in inflammatory diseases. mdpi.commdpi.com

CNS Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders.

Material Science Applications

The functional groups of this compound also lend themselves to applications in materials science.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, making the compound a potential building block for constructing porous MOFs for applications in gas storage, separation, or catalysis. nih.govrsc.org

Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The specific electronic properties of this compound may be beneficial as a morphological controller or component in hole transport layers. acs.org

Specialty Polymers: The hydroxyl group allows the molecule to be incorporated as a monomer into polyesters or polyurethanes, potentially imparting unique thermal or optical properties due to the bulky, rigid pyridine core.

Table 5: Potential Future Applications
FieldSpecific ApplicationRationale
BiologicalAnticancer TherapeuticsPyridine is a common scaffold in kinase inhibitors and other oncology drugs. rsc.org
Antimicrobial AgentsDerivatives of pyridine have shown broad-spectrum antimicrobial activity. mdpi.com
Enzyme InhibitionThe scaffold can be tailored to fit the active sites of various enzymes. mdpi.com
Material ScienceMOF LigandsThe pyridine nitrogen is an excellent coordinating group for metal centers. rsc.org
Perovskite Solar CellsSubstituted pyridines like 4-tert-butylpyridine (B128874) are used as additives to improve device stability and performance. acs.org
Functional PolymersCan be used as a monomer to create polymers with high thermal stability or specific optical properties.

Q & A

Q. What are the common synthetic routes for preparing 6-(tert-butyl)pyridin-3-ol derivatives?

  • Methodological Answer : Tert-butyl-substituted pyridinols are typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate) are used as protective groups during synthesis, followed by deprotection under acidic conditions . Biocatalytic approaches, such as whole-cell oxidation using Burkholderia sp. MAK1, can functionalize pyridine derivatives to yield hydroxylated analogs like pyridin-3-ols, though specific adaptations for tert-butyl groups require optimization .

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

  • Methodological Answer : 1H NMR is critical for identifying tert-butyl groups (δ ~1.3 ppm, singlet) and hydroxyl protons (δ ~5-9 ppm, broad). For example, in 6-(hydroxymethyl)pyridin-3-ol, the hydroxymethyl group resonates at δ 4.6 ppm (CH2) and δ 8.5 ppm (OH), while tert-butyl substituents exhibit distinct deshielding patterns in adjacent pyridine protons . Coupling constants between pyridine protons (J ≈ 2-5 Hz) further confirm regiochemistry.

Q. What are the key stability considerations for storing tert-butyl pyridinols?

  • Methodological Answer : Tert-butyl groups enhance steric protection, improving stability against oxidation. However, pyridin-3-ol derivatives are hygroscopic and prone to decomposition under light. Storage at -20°C under inert gas (argon) in amber vials is recommended. For hydrochloride salts (e.g., 6-(hydroxymethyl)pyridin-3-ol hydrochloride), desiccants like silica gel are essential to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in tert-butyl pyridinol substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the tert-butyl group’s electron-donating effect increases electron density at the para-position of pyridin-3-ol, favoring electrophilic substitution at C-2 or C-4. Molecular dynamics simulations (e.g., using NAMD) further validate solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported spectral data for tert-butyl pyridine derivatives?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]+ for C10H15NO2 requires m/z 182.1176).
  • Infrared (IR) Spectroscopy : Hydroxyl stretches (νOH ≈ 3200-3500 cm⁻¹) and tert-butyl C-H vibrations (νCH ≈ 2900 cm⁻¹) differentiate isomers.
  • X-ray Crystallography : Resolves ambiguities in solid-state structures, as seen in tert-butyl carbamate derivatives .

Q. How do tert-butyl groups influence the biological activity of pyridin-3-ol scaffolds?

  • Methodological Answer : The tert-butyl moiety enhances lipophilicity (logP ↑), improving membrane permeability in drug candidates. For example, tert-butyl-substituted pyridinols show increased binding affinity to kinases due to hydrophobic pocket interactions. In vitro assays (e.g., fluorescence polarization) quantify target engagement, while ADMET predictions (e.g., SwissADME) assess bioavailability trade-offs .

Q. What are the challenges in scaling up biocatalytic synthesis of tert-butyl pyridinols?

  • Methodological Answer : Biocatalysis (e.g., using Burkholderia sp. MAK1) faces substrate inhibition and enzyme stability issues. Fed-batch fermentation with controlled pH (6.5-7.5) and dissolved oxygen (>30%) mitigates toxicity. Immobilization of enzymes on chitosan beads improves reusability (>5 cycles) and yield (>80%) for gram-scale production .

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